molecular formula C13H18O4 B12430674 (3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

Cat. No.: B12430674
M. Wt: 238.28 g/mol
InChI Key: XJEUNELMMQEXLN-UHFFFAOYSA-N
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Description

(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a complex organic compound with a unique structure that includes a butylidene group, a hydroxy group, and a methoxy group attached to a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of a suitable aldehyde with a ketone in the presence of a base to form the butylidene group. This is followed by cyclization and functional group modifications to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The butylidene group can be reduced to a butyl group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fully saturated butyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-butylidene-6-hydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one: Lacks the methoxy group.

    (3Z)-3-butylidene-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one: Lacks the hydroxy group.

    (3Z)-3-butylidene-6-hydroxy-7-methoxy-2-benzofuran-1-one: Lacks the tetrahydro ring structure.

Uniqueness

The presence of both hydroxy and methoxy groups, along with the tetrahydrobenzofuran ring, makes (3Z)-3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-butylidene-6-hydroxy-7-methoxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C13H18O4/c1-3-4-5-10-8-6-7-9(14)12(16-2)11(8)13(15)17-10/h5,9,12,14H,3-4,6-7H2,1-2H3

InChI Key

XJEUNELMMQEXLN-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)OC)C(=O)O1

Origin of Product

United States

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